Pentadecane-2,5,8,11,14-pentone

Description

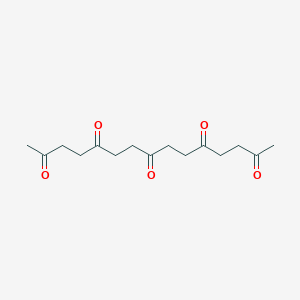

Pentadecane-2,5,8,11,14-pentone is a cyclic pentapeptide characterized by a 15-membered macrocyclic ring containing five ketone groups at positions 2, 5, 8, 11, and 13. This compound belongs to a class of nitrogen-containing cyclic ketones, often derived from natural products or synthetic pathways. Its structure is defined by a pentazacyclopentadecane backbone, which confers rigidity and influences its biochemical interactions. Unlike linear alkanes or simple ketones (e.g., pentadecane or 6,10,14-trimethyl-2-pentadecanone), this compound’s cyclic architecture and multiple ketone groups enable unique physicochemical properties, including selective binding to biological targets and stability under physiological conditions .

Properties

CAS No. |

62619-76-5 |

|---|---|

Molecular Formula |

C15H22O5 |

Molecular Weight |

282.33 g/mol |

IUPAC Name |

pentadecane-2,5,8,11,14-pentone |

InChI |

InChI=1S/C15H22O5/c1-11(16)3-5-13(18)7-9-15(20)10-8-14(19)6-4-12(2)17/h3-10H2,1-2H3 |

InChI Key |

QRFMLXHMTWCHKI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentadecane-2,5,8,11,14-pentone typically involves multi-step organic reactions. One common method is the oxidation of pentadecane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions. The reaction is carried out in an acidic medium, and the temperature is carefully monitored to ensure the selective formation of the ketone groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve catalytic oxidation processes using metal catalysts such as palladium or platinum. These catalysts facilitate the oxidation of pentadecane in the presence of oxygen, leading to the formation of the desired ketone groups. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pentadecane-2,5,8,11,14-pentone undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of carboxylic acids.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the carbon chain.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of pentadecanoic acid.

Reduction: Formation of pentadecane-2,5,8,11,14-pentanol.

Substitution: Formation of halogenated derivatives such as 2-bromopentadecane-5,8,11,14-tetrone.

Scientific Research Applications

Pentadecane-2,5,8,11,14-pentone has several applications in scientific research:

Chemistry: Used as a model compound for studying oxidation and reduction reactions.

Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Pentadecane-2,5,8,11,14-pentone involves its interaction with specific molecular targets and pathways. The ketone groups can form hydrogen bonds with enzymes and proteins, affecting their activity and function. Additionally, the compound can undergo redox reactions, influencing cellular redox balance and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclic Peptides with Pentazacyclopentadecane Backbones

Segetalin B

- Structure : (3S,6S,9S,12S)-6-(1H-Indol-3-ylmethyl)-12-isopropyl-3,9-dimethyl-1,4,7,10,13-pentaazacyclopentadecane-2,5,8,11,14-pentone.

- Key Differences :

- Substituents: Indolylmethyl, isopropyl, and methyl groups enhance hydrophobic interactions and receptor binding affinity.

- Source: Isolated from Vaccaria segetalis, it exhibits estrogenic activity due to structural mimicry of steroid hormones.

- Molecular Formula**: C₃₀H₃₉N₅O₅ (vs. C₁₅H₂₀N₅O₅ for the target compound).

- Applications : Used in hormone-related research and traditional medicine .

Cyclosomatostatin

- Structure: Cyclo(7-Aminoheptanoyl-Phe-D-Trp-Lys-Thr[Bzl]).

- Key Differences :

MCo Cyclic Peptide (Momordicae Semen)

- Structure : (3S,6S,9S,12S,15S)-3,9-bis[(2S)-butan-2-yl]-6,12,15-tris(2-methylpropyl)-1,4,7,10,13-pentazacyclothis compound.

- Key Differences :

Linear Ketones and Hydrocarbons

6,10,14-Trimethyl-2-pentadecanone (Phytone)

- Structure : A branched linear ketone with methyl groups at positions 6, 10, and 14.

- Key Differences: No cyclic structure or nitrogen atoms, reducing biochemical specificity. Applications: Widely used in fragrances and flavorings due to volatility and mild odor. Molecular Formula: C₁₈H₃₆O .

Pentadecane (C₁₅H₃₂)

- Structure : A linear hydrocarbon without functional groups.

- Key Differences :

(3R,6R,9R,12S,15S)-3,9-Bis[(2S)-butan-2-yl]-6,12,15-tris(2-methylpropyl)-...pentone

Data Table: Structural and Functional Comparison

Research Findings and Challenges

- Analytical Differentiation : Linear alkanes (e.g., pentadecane) and cyclic ketones are often misidentified in mass spectrometry due to fragmentation similarities .

- Biological Activity: Cyclic pentones with nitrogen backbones (e.g., Segetalin B) exhibit higher target specificity than linear analogs like 6,10,14-trimethyl-2-pentadecanone.

- Synthetic Accessibility : Branched alkyl groups in MCo peptides improve solubility but complicate stereochemical synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.